1-Hydrazino-2-butanol
Overview
Description
1-Hydrazino-2-butanol is an organic compound with the chemical formula C4H12N2O. It contains both a hydrazine group and a hydroxyl group within its molecular structure. This compound is a colorless liquid with a pungent odor, readily soluble in water and organic solvents such as ethanol and acetone . It is stable in air but decomposes at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazino-2-butanol can be synthesized through the condensation reaction of 1-buten-3-ol and hydrazine . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale condensation reactions under optimized conditions to maximize yield and efficiency. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazino-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Results in simpler hydrazine derivatives.
Substitution: Yields substituted hydrazine compounds.
Scientific Research Applications
1-Hydrazino-2-butanol has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of biological catalysts and nanomaterials.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: Employed in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydrazino-2-butanol involves its interaction with molecular targets through its hydrazine and hydroxyl groups. These functional groups enable the compound to participate in nucleophilic addition reactions, forming hydrazone derivatives. This mechanism is similar to the Wolff-Kishner reduction, where hydrazine reacts with carbonyl compounds to form hydrazones, which can then be further reduced to alkanes .
Comparison with Similar Compounds
1-Hydrazino-2-propanol: Similar in structure but with a shorter carbon chain.
2-Hydroxybutylhydrazine: Another hydrazine derivative with a hydroxyl group.
1-Hydrazinophthalazine: Contains a hydrazine group attached to a phthalazine ring.
Uniqueness: 1-Hydrazino-2-butanol is unique due to its specific combination of hydrazine and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-hydrazinylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-2-4(7)3-6-5/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGJTTVVCHBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399451 | |
Record name | 1-Hydrazino-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41470-19-3 | |
Record name | 1-Hydrazino-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxybutylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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